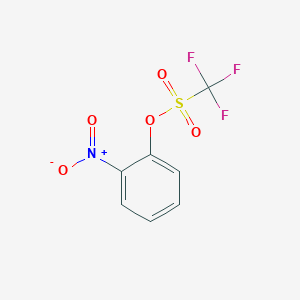

2-Nitrophenyl trifluoromethanesulfonate

Description

Significance of Aryl Trifluoromethanesulfonates as Versatile Electrophiles in Modern Synthetic Design

Aryl trifluoromethanesulfonates, commonly known as aryl triflates, are highly valued in modern synthetic design due to their exceptional utility as electrophiles. The trifluoromethanesulfonate (B1224126) (triflate) group is an excellent leaving group, a property derived from the high acidity of its conjugate acid, trifluoromethanesulfonic acid. This characteristic facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org

The versatility of aryl triflates stems from their ability to participate in numerous palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.orgrsc.org These reactions are foundational in the construction of biaryls, substituted alkenes, and alkynes, respectively, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. The reactivity of aryl triflates is often comparable to that of aryl iodides, making them a viable alternative, especially when the corresponding aryl iodides are less accessible or stable. acs.org

The synthesis of aryl triflates is typically straightforward, involving the reaction of a phenol (B47542) with a triflating agent such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of a base. nih.gov This accessibility from readily available phenols further enhances their appeal in synthetic chemistry.

Contextualizing Nitrophenyl Trifluoromethanesulfonates within Advanced Aryl Electrophiles

Nitrophenyl trifluoromethanesulfonates, including the 2-nitro isomer, represent a specific subclass of aryl triflates that are activated by the presence of a nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the triflate leaving group. This electronic modification can enhance the electrophilicity of the aryl carbon, making it more susceptible to nucleophilic attack and facilitating oxidative addition in catalytic cycles.

In the context of advanced aryl electrophiles, nitrophenyl trifluoromethanesulfonates are part of a broader trend of employing functionalized aryl compounds to achieve specific synthetic outcomes. The nitro group can serve as a handle for further transformations, or its electronic influence can be leveraged to control the regioselectivity and efficiency of cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the electronic nature of the substituents on the aryl triflate can impact the rate and success of the reaction.

Broad Research Trajectories and Academic Significance of 2-Nitrophenyl Trifluoromethanesulfonate Studies

Research involving this compound and its isomers is often situated within larger investigations into the scope and limitations of cross-coupling methodologies. The academic significance of studying such compounds lies in several key areas:

Expansion of Substrate Scope: By examining the reactivity of electronically diverse substrates like this compound, chemists can develop more robust and versatile catalytic systems that are tolerant of a wide range of functional groups.

Mechanistic Investigations: The electronic perturbation introduced by the nitro group provides a valuable probe for studying the mechanisms of catalytic reactions. Understanding how this substituent affects key steps like oxidative addition and reductive elimination can lead to the design of more efficient catalysts.

Synthesis of Novel Compounds: The ability to functionalize the 2-nitrophenyl core through cross-coupling reactions opens up avenues for the synthesis of novel nitrogen-containing aromatic compounds, which are of interest in medicinal chemistry and materials science.

While specific studies focusing solely on this compound are not abundant, its utility can be inferred from the broader body of work on aryl triflates and nitroarenes in organic synthesis. The compound serves as a valuable building block for creating molecular complexity and for probing the fundamental principles of chemical reactivity.

Table 1: Comparison of Common Aryl Electrophiles in Cross-Coupling Reactions

| Electrophile | General Reactivity | Common Coupling Reactions | Key Advantages |

| Aryl Iodides | High | Suzuki, Heck, Sonogashira | High reactivity |

| Aryl Bromides | Moderate | Suzuki, Heck, Sonogashira | Good balance of reactivity and stability |

| Aryl Chlorides | Low | Suzuki, Heck (with specialized catalysts) | Cost-effective |

| Aryl Triflates | High | Suzuki, Heck, Sonogashira | Excellent leaving group, accessible from phenols |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄F₃NO₅S |

| Molecular Weight | 271.17 g/mol |

| CAS Number | 132993-22-7 |

| Appearance | Not specified in available literature |

| Solubility | Likely soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-4-2-1-3-5(6)11(12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEKGCZJDVVOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404205 | |

| Record name | Methanesulfonic acid, trifluoro-, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132993-22-7 | |

| Record name | 2-Nitrophenyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132993-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, trifluoro-, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitrophenyl Trifluoromethanesulfonate and Analogues

Direct Triflation Strategies Utilizing Phenolic Precursors

Direct triflation of phenols represents the most straightforward approach to aryl triflates. This involves the reaction of a phenolic precursor with a suitable triflating agent. Several reagents and methods have been developed to achieve this transformation efficiently and under various reaction conditions.

Utilization of Trifluoromethanesulfonic Anhydride (B1165640) in Aryl Triflate Synthesis

Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful and widely used reagent for the synthesis of aryl triflates from phenols. gormleylab.comnih.gov The reaction typically proceeds by activating the phenolic hydroxyl group, followed by nucleophilic attack on the sulfur atom of the triflic anhydride.

A common method involves the reaction of a phenol (B47542) with triflic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane. hku.hkacs.org The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the triflic acid byproduct.

Recent advancements have led to the development of more practical and environmentally friendly procedures. For instance, a simple and efficient synthesis of aryl triflates has been described under biphasic basic aqueous conditions. rsc.orgfigshare.com This method avoids the use of amine bases, which can sometimes complicate product purification. rsc.org By dissolving the phenol in a mixture of toluene (B28343) and aqueous sodium hydroxide, followed by the addition of triflic anhydride, rapid and quantitative formation of the aryl triflate is achieved. rsc.org

Table 1: Synthesis of Aryl Triflates using Trifluoromethanesulfonic Anhydride under Biphasic Conditions

| Phenol Substrate | Base | Solvent System | Yield (%) |

| Phenol | 30% K₃PO₄ (aq) | Toluene | >99 |

| 4-Methoxyphenol | 30% K₃PO₄ (aq) | Toluene | >99 |

| 4-Chlorophenol | 30% K₃PO₄ (aq) | Toluene | >99 |

| 2-Nitrophenol (B165410) | 1.0 M NaOH (aq) | Toluene | >99 |

Data sourced from Frantz, D. E., et al. (2002). rsc.org

Application of N-Phenyltriflimide as a Triflation Reagent in Expedited Processes

N-Phenyl-bis(trifluoromethanesulfonimide), also known as N-phenyltriflimide (PhNTf₂), is a stable, crystalline, and easy-to-handle triflating agent. nih.govfigshare.com It serves as a milder alternative to triflic anhydride and is often superior for generating aryl triflates from phenols, particularly when selectivity is required. nih.gov

The triflation of phenols using N-phenyltriflimide is typically carried out in the presence of a base. This reagent has proven to be effective for the triflation of a variety of phenolic compounds.

Furthermore, the use of N-phenyltriflimide has been successfully adapted for expedited processes, such as microwave-assisted synthesis. Controlled microwave heating can significantly reduce reaction times to as little as six minutes for the complete triflation of phenols. This rapid methodology has been applied to both solution-phase and solid-phase syntheses, highlighting its potential for high-throughput chemistry applications.

Development of Polymer-Supported Base Promoted High-Throughput Triflation Methods

To streamline the synthesis and purification of aryl triflates, high-throughput methodologies employing polymer-supported reagents have been developed. A notable example is the use of a polymer-supported base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (PTBD), in conjunction with 4-nitrophenyl triflate as the trifluoromethanesulfonyl transfer agent.

This method offers a rapid synthesis of aryl triflates where the polymer-supported base facilitates the reaction and also acts as a scavenger for the 4-nitrophenol (B140041) byproduct. The desired aryl triflate products can be obtained in high yields and purity by simple filtration of the reaction mixture. This approach demonstrates the utility of polymer-supported reagents in simplifying workup procedures and enabling the efficient parallel synthesis of compound libraries.

Mild Trifluoromethanesulfonylation with Pyridinium (B92312) Salt Reagents

For substrates that are sensitive to harsh reaction conditions, mild trifluoromethanesulfonylation reagents are highly desirable. A trifluoromethanesulfonyl pyridinium salt has been developed for the conversion of phenols into aryl triflates under mild conditions. epfl.ch

This reagent is easily prepared, purified, and stable under a dry atmosphere, making it a convenient and easy-to-handle triflating agent. epfl.ch The use of this pyridinium salt allows for the synthesis of aryl triflates without the need for strong bases or highly reactive reagents. A significant advantage of this method is the simplified purification process, where the aryl triflate products can often be isolated by simple washing, avoiding tedious chromatographic separations. epfl.ch

Indirect Synthetic Routes to Triflate Derivatives

While direct triflation of phenols is the most common approach, indirect methods can also be employed for the synthesis of triflate derivatives.

Generation via Metathesis Reactions (e.g., with Silver Triflate)

An alternative, indirect route to triflates involves metathesis reactions. For instance, organic triflate esters can be synthesized through the reaction of bromoalkanes with silver triflate (AgOTf). This method provides a synthetic complement to the direct triflation of alcohols.

This approach is particularly useful for generating difunctional triflate intermediates from dibromoalkanes, which can then be used to synthesize asymmetrically substituted derivatives. The reactivity and product selectivity in these metathesis reactions are highly dependent on several factors, including the chain length of the dibromoalkane, the solvent, temperature, and reaction time.

Triflate Formation through Activated Ether Cleavage Reactions

A common precursor for this synthesis is a 2-nitrophenyl alkyl ether, such as 2-nitroanisole (B33030) (the methyl ether). The critical first step is the O-dealkylation or cleavage of the ether bond. This can be achieved under various conditions, often requiring strong reagents due to the stability of the aryl ether bond. Common methods include the use of strong protic acids or Lewis acids. For instance, cleavage of a p-methoxybenzyl (PMB) ether, a related activated ether, has been shown to occur in the presence of catalytic trifluoromethanesulfonic acid, transferring the PMB group to a sulfonamide acceptor. kiesslinglab.com While this specific reaction demonstrates the lability of the PMB ether under acidic conditions, the general principle of acid-promoted cleavage is broadly applicable. kiesslinglab.com

Once the 2-nitrophenol is generated via ether cleavage, the subsequent triflation is carried out using standard procedures. This typically involves reacting the phenol with a triflating agent like trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of a non-nucleophilic base such as pyridine or triethylamine.

The following table outlines the conceptual pathway for converting a generic 2-nitrophenyl ether to the corresponding triflate.

| Step | Reaction Type | Generic Substrate | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Ether Cleavage | 2-Nitrophenyl alkyl ether | BBr₃, HBr, or TfOH | 2-Nitrophenol |

| 2 | Triflation | 2-Nitrophenol | Tf₂O/Pyridine or PhNTf₂/Base | 2-Nitrophenyl trifluoromethanesulfonate (B1224126) |

This sequential approach allows for the strategic use of ether protecting groups in the synthesis of complex molecules, which can be deprotected and converted to the highly reactive triflate functionality at a late stage.

Chemo- and Regioselectivity Considerations in Nitrophenyl Triflate Synthesis

The synthesis of nitrophenyl triflates, particularly from precursors containing multiple reactive sites, presents significant challenges in chemo- and regioselectivity. Achieving selectivity is crucial for avoiding undesired side products and ensuring high yields of the target molecule.

Chemoselectivity refers to the preferential reaction of the triflating agent with one functional group over another. Nitrophenol analogues often contain other nucleophilic groups, such as amines, carboxylic acids, or aliphatic alcohols, which can also react with potent triflating agents. nih.gov Recent advancements in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry have provided a highly chemoselective method for the triflation of phenols. nih.govrsc.orgkuleuven.be It has been demonstrated that by using trifluoromethanesulfonyl fluoride (CF₃SO₂F) in a mixed solvent system containing water, phenols can be selectively triflated with excellent yields, while other nucleophiles like amines and carboxylic acids remain untouched. nih.govchemrxiv.org This remarkable selectivity is attributed to the differing reaction mechanisms; the triflation of phenolates proceeds via a bimolecular pathway, whereas the reaction with amines is suppressed by water. nih.govchemrxiv.org In anhydrous conditions, however, both phenols and amines can be triflated. chemrxiv.org

Regioselectivity becomes a key consideration when the substrate contains multiple hydroxyl groups with different reactivities, such as in dihydroxynitrobenzenes. The triflating agent may react preferentially with one hydroxyl group over another based on electronic and steric factors. For example, in molecules like catechols (1,2-dihydroxybenzenes), while ditriflation can occur initially, conditions can be optimized to favor the formation of a monotriflate product through subsequent hydrolysis of the less stable ditriflate. chemrxiv.org The inherent acidity of the phenolic protons, influenced by the position of the nitro group and other substituents, plays a critical role in determining which hydroxyl group is more readily deprotonated and subsequently triflated. Generally, the hydroxyl group that is more electronically activated or less sterically hindered will react faster.

The following table summarizes research findings on the selective triflation of various polyfunctional phenols, illustrating the principles of chemo- and regioselectivity that are applicable to the synthesis of nitrophenyl triflate analogues. nih.govchemrxiv.org

| Substrate | Functional Groups Present | Triflating Agent & Conditions | Selective Outcome | Yield | Reference |

|---|---|---|---|---|---|

| L-Tyrosine derivative | Phenol, Amine, Carboxylic Acid | CF₃SO₂F, DIPEA, MeCN/H₂O | Chemoselective O-triflation | Excellent | nih.govchemrxiv.org |

| 4-Aminophenol | Phenol, Amine | CF₃SO₂F, DIPEA, MeCN/H₂O | Chemoselective O-triflation | High | nih.gov |

| 4-Aminophenol | Phenol, Amine | CF₃SO₂F, DMAP, dry MeCN | N,O-bistriflation | High | chemrxiv.org |

| Catechol | Two Phenols (ortho) | CF₃SO₂F, DIPEA, MeCN/H₂O | Regioselective Monotriflation (after hydrolysis) | Fair | chemrxiv.org |

| Vanillin | Phenol, Aldehyde | Tf₂O or CF₃SO₂F | Chemoselective O-triflation | Excellent | nih.govrsc.org |

These findings underscore the importance of carefully selecting reaction conditions—particularly the triflating agent, base, and solvent system—to control the outcome of the reaction and achieve the desired substituted nitrophenyl triflate with high purity and yield. nih.gov

Reactivity and Mechanistic Pathways of 2 Nitrophenyl Trifluoromethanesulfonate

Fundamental Role as an Electrophilic Reagent in Chemical Transformations

2-Nitrophenyl trifluoromethanesulfonate (B1224126) functions as a potent electrophilic reagent in organic synthesis. The trifluoromethanesulfonate (triflate) group is an exceptional leaving group due to the resonance stabilization of the resulting triflate anion, which delocalizes the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group. wikipedia.org This inherent property renders the ipso-carbon atom, to which the triflate group is attached, highly electrophilic and susceptible to nucleophilic attack.

The electrophilicity of the aryl ring is significantly enhanced by the presence of the nitro group (-NO₂) at the ortho position. The nitro group is a powerful electron-withdrawing group, which further depletes electron density from the aromatic ring, particularly at the ortho and para positions, through both inductive and resonance effects. This pronounced electron deficiency makes 2-nitrophenyl trifluoromethanesulfonate an excellent substrate for nucleophilic aromatic substitution reactions. Its role as an electrophile is central to its application in forming new carbon-carbon and carbon-heteroatom bonds, where it reacts with a wide range of nucleophiles. The related compound, 4-nitrophenyl trifluoromethanesulfonate, is also utilized as a triflating agent in the synthesis of other aryl triflates. sigmaaldrich.com

Oxidative Addition Processes in Transition Metal-Catalyzed Reactions

Oxidative addition is a critical step in many transition metal-catalyzed reactions, such as Suzuki and Heck couplings, where the metal center's oxidation state and coordination number increase. wikipedia.orgwikipedia.org For aryl triflates like this compound, this process typically involves the insertion of a low-valent metal complex, most commonly Palladium(0), into the carbon-oxygen bond of the triflate group.

The oxidative addition of aryl triflates to Pd(0) complexes has been the subject of detailed mechanistic and kinetic studies. berkeley.eduacs.org Two primary mechanisms are generally considered for oxidative addition: a three-centered concerted pathway and a nucleophilic displacement (Sₙ2-type) pathway. chemrxiv.org Computational and experimental evidence strongly indicates that aryl triflates consistently react through a nucleophilic displacement mechanism, irrespective of the specific catalyst structure. chemrxiv.org This preference is attributed to the high stability of the triflate anion, which favors a pathway where it dissociates as an anion rather than interacting significantly with the palladium center in a concerted transition state. chemrxiv.org

Kinetic investigations of the oxidative addition of phenyl triflate to Pd(BINAP)₂, a common catalyst system, have revealed complex rate dependencies. berkeley.eduacs.org The reaction rate is often inverse first-order with respect to the concentration of the bidentate BINAP ligand at low substrate concentrations. berkeley.eduacs.org This suggests that the catalytically active species is a monoligated Pd(BINAP) complex, formed through the dissociation of one BINAP ligand from the initial Pd(BINAP)₂ complex. berkeley.eduacs.org

Furthermore, the reaction order with respect to the aryl triflate can vary. At low concentrations, the reaction is first-order in the aryl triflate. However, at high concentrations, the rate becomes zero-order in the aryl triflate, indicating that the rate-determining step shifts to the dissociation of the BINAP ligand from the Pd(BINAP)₂ complex. berkeley.eduacs.org

| Reactant | Concentration Range | Observed Kinetic Order | Implication |

|---|---|---|---|

| Aryl Triflate | Low | First-Order | Oxidative addition is rate-limiting. |

| Aryl Triflate | High | Zero-Order | Ligand dissociation is rate-limiting. berkeley.eduacs.org |

| BINAP Ligand | Low Aryl Triflate Conc. | Inverse First-Order | Pd(BINAP) is the active species, not Pd(BINAP)₂. berkeley.eduacs.org |

The choice of ligand system is crucial in modulating the rate and efficiency of the oxidative addition of aryl triflates. Both monodentate phosphine (B1218219) ligands and bidentate ligand systems have been extensively studied.

With bisligated PdL₂ complexes, a nucleophilic displacement mechanism is generally favored. chemrxiv.org For bidentate ligands, properties such as the natural bite angle can influence this preference. chemrxiv.org The steric and electronic properties of the ligands play a significant role. For instance, bulky, electron-rich phosphines are often employed to promote oxidative addition. acs.org However, reactions with highly hindered ligands may require elevated temperatures and can be slow or low-yielding, depending on the steric bulk of both the ligand and the aryl triflate. acs.org

The addition of anions, such as halides, has been shown to accelerate the rate of oxidative addition, although the mechanism of this acceleration depends on the ligand. acs.orgberkeley.edu For complexes with monodentate ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃), rate acceleration by halides is attributed to the formation of an anionic palladium complex prior to the oxidative addition step. acs.orgberkeley.edu In contrast, for chelating bidentate ligands like Josiphos-type ligands, the rate acceleration by both coordinating (e.g., bromide) and weakly coordinating anions (e.g., PF₆⁻) is believed to result from a medium polarity effect rather than direct coordination of the anion to the palladium center. acs.org

| Ligand Type | Example | Effect of Added Anions (e.g., Halide) | Underlying Mechanism of Anion Effect |

|---|---|---|---|

| Monodentate Phosphine | P(o-tolyl)₃ | Rate acceleration | Direct coordination of anion to Pd(0) prior to oxidative addition. acs.org |

| Bidentate (Chelating) Phosphine | Josiphos, BINAP | Rate acceleration | General medium polarity effect; anion does not coordinate directly. berkeley.eduacs.org |

Evaluation of Triflate Anion as a Nucleophile in Cationic Intermediates

While the trifluoromethanesulfonate (triflate) anion is renowned for its exceptional leaving group ability, it is generally not perceived as a nucleophile. nih.govnih.gov Its stability, derived from extensive charge delocalization, makes it a very weak nucleophile and a weakly coordinating anion. wikipedia.orgresearchgate.net However, numerous instances in the literature demonstrate that under certain conditions, the triflate anion can act as a nucleophile, typically by trapping highly reactive cationic intermediates. nih.govnih.gov

In competitive reaction scenarios, the triflate anion's nucleophilicity is often insufficient to outcompete other nucleophiles present, such as solvent molecules. For example, in a reaction involving a complex triene and (2-nitrophenyl)sulfenyl chloride in acetic acid with added lithium triflate, the triflate anion was able to capture a rearranged cationic intermediate to form an endo-triflate in 12% yield, while the corresponding acetate (B1210297) product from solvent capture was formed in 69% yield. nih.gov This illustrates that while triflate is a competent nucleophile for capturing a cation, it is significantly less nucleophilic than acetic acid. nih.gov This behavior suggests that nucleophilic participation by the triflate anion, while often overlooked, may be more common than generally accepted, particularly in situations where other nucleophiles are weak or absent and a sufficiently electrophilic cation is generated. nih.govnih.gov

Applications of 2 Nitrophenyl Trifluoromethanesulfonate in Complex Organic Synthesis

Cross-Coupling Reactions as a Central Synthetic Utility

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and aryl triflates, including 2-nitrophenyl trifluoromethanesulfonate (B1224126), are excellent electrophilic partners in these transformations. The high reactivity of the triflate leaving group allows for milder reaction conditions compared to traditional aryl halides, expanding the functional group tolerance and substrate scope of these powerful reactions.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a widely used transformation. Aryl triflates are effective substrates in these reactions, often exhibiting higher reactivity than the corresponding aryl bromides or chlorides. The general reactivity trend for aryl halides and triflates in Suzuki-Miyaura coupling is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. chemistrysteps.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, the combination of Pd(OAc)₂ and PCy₃ is well-suited for a diverse range of aryl and vinyl triflates. wikipedia.org

The mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is necessary to activate the organoboron species, facilitating the transmetalation step. wikipedia.org The electron-withdrawing nitro group in 2-nitrophenyl trifluoromethanesulfonate can influence the rate of oxidative addition, a key step in the catalytic cycle.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Triflates

| Aryl Triflate | Organoboron Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | [Pd(PPh₃)₄] / K₂CO₃ | 2-Nitro-1,1'-biphenyl | Not specified | General Reaction |

| 4-Methoxyphenyl triflate | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | 4-Methoxy-4'-methyl-1,1'-biphenyl | High | wikipedia.org |

| Naphthyl triflate | Vinylboronic acid | Pd(OAc)₂ / P(o-Tol)₃ | Vinylnaphthalene | Good | researchgate.net |

The Heck reaction, another cornerstone of palladium catalysis, can be employed for the arylation of olefins. When using electron-rich olefins like vinyl ethers, controlling the regioselectivity of the arylation can be challenging. However, the use of aryl triflates as the arylating agent often provides excellent control, favoring the formation of the α-arylated product. The regioselectivity is influenced by factors such as the choice of palladium catalyst, ligands, and additives. For instance, the addition of halide ions can significantly impact the regiochemical outcome of the palladium-catalyzed arylation of vinyl ethers with nitrophenyl triflates. organic-chemistry.orgacs.org Simple and efficient protocols have been developed for the regioselective α- and β-arylation of a variety of vinyl ethers under mild conditions. researchgate.net

Computational studies have provided insights into the factors governing the regioselectivity, indicating that the electron richness of the palladium center plays a crucial role. researchgate.net The reaction typically proceeds via a cationic or neutral pathway, and the nature of the triflate leaving group can influence which pathway is favored.

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Aryl triflates have been successfully employed as coupling partners in the palladium-catalyzed direct arylation of heteroaromatics. organic-chemistry.orgnih.gov This approach involves the direct functionalization of a C-H bond in a heteroaryl compound with an aryl group from the triflate.

The reaction conditions, particularly the catalyst system and base, are critical for achieving high yields and selectivity. A combination of Pd(OAc)₂ and PPh₃ with KOAc as the base in DMF has been shown to effectively promote the selective 2- or 5-arylation of various heterocycles like furan, thiophene, thiazole, and oxazole (B20620) derivatives. organic-chemistry.orgnih.gov The electronic properties of the aryl triflate also play a significant role; electron-rich aryl triflates generally provide satisfactory results, while electron-poor ones may lead to the formation of phenols as byproducts. nih.gov The development of milder reaction conditions, including room-temperature protocols, has further enhanced the utility of this methodology. acs.org

The incorporation of carboxyl groups into organic molecules is a fundamental transformation in organic synthesis. Recently, visible-light-driven methods have been developed for the carboxylation of aryl triflates using carbon dioxide (CO₂). These reactions utilize a dual catalytic system comprising a palladium catalyst and a photoredox catalyst. nih.govnih.govnih.gov This approach allows for the carboxylation to proceed under mild conditions, often at room temperature and under 1 atm of CO₂, without the need for stoichiometric metallic reductants. nih.govnih.gov

The proposed mechanism involves the generation of a nucleophilic ArPd(I) or ArPd(0)⁻ species through the photoredox-catalyzed reduction of a cationic ArPd(II)⁺ intermediate. nih.gov This highly reactive species can then react with CO₂ to form the corresponding carboxylic acid. This method has been successfully applied to a wide range of aryl and alkenyl triflates.

In recent years, electrochemical methods have gained traction as a sustainable approach to organic synthesis. Electrochemical reductive cross-coupling offers an alternative to traditional methods that rely on stoichiometric organometallic reagents. While specific examples involving this compound are not prevalent, the general principles can be applied to aryl triflates. Nickel-electrocatalyzed deaminative cross-coupling has been developed for the construction of C(sp³)–C(sp²) bonds from alkyl bistriflimides and aryl halides, and this methodology has been extended to alkenyl triflate coupling partners.

Furthermore, transition-metal-free cross-electrophile coupling reactions have emerged as a powerful tool for C-C bond formation. organic-chemistry.org These reactions typically involve the reductive coupling of two different electrophiles in the presence of a reducing agent. Nickel-catalyzed reductive coupling of aryl triflates with other electrophiles, such as thiocarbonates and alkyl halides, has been reported. researchgate.netnih.gov Multimetallic strategies, employing both nickel and palladium catalysts, have also been developed for the cross-coupling of aryl bromides with aryl triflates. These methods often rely on the differential reactivity of the two catalysts towards the different electrophiles.

Table 2: Overview of Cross-Coupling Strategies for Aryl Triflates

| Reaction Type | Key Features | Catalyst System | Example Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation | Palladium catalysts (e.g., [Pd(PPh₃)₄], Pd(OAc)₂) | Organoboron compounds |

| Heck Arylation of Vinyl Ethers | Regioselective C-C bond formation | Palladium catalysts | Vinyl ethers |

| Direct C-H Arylation | Atom-economical C-C bond formation | Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) | Heteroaryl compounds |

| Visible-Light Carboxylation | Mild carboxylation with CO₂ | Dual Palladium and Photoredox catalysts | Carbon dioxide |

| Reductive Cross-Electrophile Coupling | Coupling of two electrophiles | Nickel or multimetallic (Ni/Pd) catalysts | Alkyl halides, thiocarbonates |

Triflation as a Key Activation Step for Subsequent Functionalizations

The conversion of a phenolic hydroxyl group to a triflate group is a crucial activation step that transforms a poor leaving group (-OH) into an excellent one (-OTf). This transformation is fundamental to the utility of this compound in the aforementioned cross-coupling reactions. The triflate group's strong electron-withdrawing nature and its ability to stabilize a negative charge make it a superior leaving group compared to halides in many contexts.

Beyond its role in palladium-catalyzed reactions, the triflate group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, particularly at the ortho position, significantly enhances this activation. In SNAr reactions, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netorganic-chemistry.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, stabilizing it and facilitating the subsequent departure of the triflate anion to yield the substituted product.

The triflate anion itself can, under certain conditions, act as a nucleophile, although it is generally considered a non-coordinating anion. However, its primary and most exploited role in the chemistry of this compound is as a superb leaving group, enabling a diverse range of functionalizations that would be challenging to achieve directly from 2-nitrophenol (B165410).

Precursor Role in the Generation of Aryl Nonaflates

While this compound is itself an aryl triflate, related compounds like 4-nitrophenyl triflate and 4-nitrophenyl nonaflate are employed as effective perfluoroalkanesulfonyl transfer reagents. epfl.ch This process is facilitated by a polymer-supported base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (PTBD), which promotes the transfer of the sulfonyl group to a phenol (B47542), generating a new aryl triflate or nonaflate. epfl.ch The use of a polymer-supported base simplifies the reaction workup, allowing for the isolation of the desired products in high yield and purity by simple filtration. epfl.ch

Aryl triflates and the structurally similar aryl nonaflates are highly valued intermediates in organic synthesis, particularly as substrates in palladium-catalyzed cross-coupling reactions. mit.eduorganic-chemistry.org Their reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than those required for the corresponding aryl chlorides. organic-chemistry.org The ability to synthesize these compounds from phenols provides an alternative to methods starting from aryl halides.

Table 1: Representative Perfluoroalkanesulfonyl Transfer Reaction

| Reagent | Base | Product Type | Key Advantage |

| 4-Nitrophenyl triflate / 4-Nitrophenyl nonaflate | Polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (PTBD) | Aryl triflate / Aryl nonaflate | High yield and purity, simplified purification via filtration. epfl.ch |

Introduction of Amino-Functionalized Aromatic Moieties

A significant synthetic application of this compound is its use as a precursor for introducing 2-aminophenyl groups into complex molecules. This process is typically achieved through a two-step sequence:

Nucleophilic Aromatic Substitution or Cross-Coupling: The triflate group on the 2-nitrophenyl core is an excellent leaving group, facilitating reactions with a wide range of nucleophiles or participation in metal-catalyzed cross-coupling reactions. This step attaches the 2-nitrophenyl moiety to the target scaffold.

Nitro Group Reduction: The nitro group of the incorporated fragment is then reduced to a primary amine. This transformation is a robust and well-established procedure in organic synthesis. masterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro groups to amines, offering broad functional group tolerance. masterorganicchemistry.comnih.gov Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or Raney Nickel, or the use of metals such as iron, tin, or zinc in the presence of acid. masterorganicchemistry.comgoogle.com This versatility allows chemists to choose conditions that are compatible with other functional groups present in the molecule. The resulting amino group can then be used for further synthetic elaborations, such as amide bond formation or diazotization reactions.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Generally clean and high-yielding; can be incompatible with alkenes or alkynes. masterorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic, cost-effective method; suitable for a wide range of substrates. masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ in ethanol | Functions under pH-neutral, non-aqueous conditions. masterorganicchemistry.com |

| Trichlorosilane | HSiCl₃ with an organic base | Chemoselective, reduces nitro groups without affecting other reducible functional groups. google.com |

The reduction proceeds through nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.govnih.gov

Utilization in Glycosylation Reactions as an Activating Agent

The trifluoromethanesulfonate (triflate) group is a superb leaving group and is central to many glycosylation strategies where triflate-generating reagents activate glycosyl donors. nih.gov However, the direct use of this compound itself as an activating agent for glycosylation reactions is not well-documented in the surveyed scientific literature. Instead, related strategies are more common. For instance, glycosyl donors are often protected with groups like (2-nitrophenyl)acetyl (NPAc) to influence the stereochemical outcome of the glycosylation, with activation being achieved by a separate promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov

Analytical Derivatization of Alcohols and Amines for Detection and Quantification

Many aliphatic alcohols and amines lack a chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection difficult. thermofisher.comsigmaaldrich.com Chemical derivatization is a widely used strategy to overcome this limitation by attaching a molecule with strong UV absorption or fluorescence properties to the analyte. scribd.com

This compound is a suitable candidate for such a derivatizing agent. The reaction of its triflate group with an alcohol or a primary/secondary amine would form a stable ether or amine linkage, respectively. This process tags the analyte with the 2-nitrophenyl group, which acts as a chromophore, allowing for sensitive detection by HPLC-UV. thermofisher.comscribd.com This approach is analogous to the use of other nitroaromatic reagents, such as 2,4-dinitrofluorobenzene (DNFB), for the analysis of amines. thermofisher.com Furthermore, reagents incorporating a 2-nitrophenylsulfonyl moiety have been successfully developed for the derivatization and detection of amino acids by ultra-high-performance-liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS), highlighting the utility of the nitrophenyl group in enhancing detection sensitivity. nih.gov

Application in Polymer Modification and Material Science

Based on the available scientific literature, there are no specific, documented applications of this compound in the fields of polymer modification or material science. While various chemical methods exist for polymer synthesis and surface functionalization, the use of this particular compound has not been reported. chemrxiv.orgacs.org

Precursor in the Synthesis of Diaryliodonium Trifluoromethanesulfonates

Diaryliodonium salts are valuable reagents in organic synthesis, serving as electrophilic arylating agents in both metal-catalyzed and metal-free transformations. nih.gov The synthesis of these salts often involves the oxidation of an aryl iodide in the presence of an arene and a suitable acid. nih.gov Supporting documentation for chemical synthesis has explicitly identified ortho-nitro-substituted diaryliodonium salts, such as (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)-λ3-iodaneyl trifluoromethanesulfonate, demonstrating a direct synthetic link. rsc.org

The general synthesis of unsymmetrical diaryliodonium triflates can be achieved in a one-pot procedure by reacting an aryl iodide with an arene in the presence of an oxidant like meta-chloroperbenzoic acid (m-CPBA) and trifluoromethanesulfonic acid (TfOH). nih.gov This methodology has been adapted to continuous-flow systems, providing a safe and scalable route to a wide array of diaryliodonium salts. tue.nl

Table 3: Example of a Synthesized ortho-Nitro-Substituted Diaryliodonium Salt

| Diaryliodonium Salt | Precursors (Implied) | Synthetic Context |

| (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)-λ3-iodaneyl trifluoromethanesulfonate | 2-Iodonitrobenzene, 1,3,5-Trimethoxybenzene, Triflate source | Synthesis of specialized diaryliodonium salts for arylation reactions. rsc.org |

Advanced Mechanistic and Theoretical Investigations

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides profound insights into the behavior of molecules, offering a window into reaction mechanisms that are often difficult to observe experimentally. For 2-Nitrophenyl trifluoromethanesulfonate (B1224126), theoretical studies are crucial for understanding its electronic properties and predicting its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing reliable calculations of ground-state properties like electron density, total energy, and molecular geometry. mdpi.com DFT studies can be employed to optimize the ground state geometry of 2-Nitrophenyl trifluoromethanesulfonate, confirming its minimum energy conformation.

Furthermore, DFT is used to calculate the electrostatic potential map on the molecular surface. This map highlights regions of electron richness and deficiency, identifying potential sites for nucleophilic or electrophilic attack. For this compound, the electron-withdrawing nature of both the nitro (NO₂) and trifluoromethanesulfonate (OTf) groups is expected to render the aromatic ring and the sulfur atom of the triflate group highly electrophilic.

Table 1: Predicted Parameters from a Hypothetical DFT Analysis of this compound

| Parameter | Predicted Outcome | Significance |

| Optimized Geometry | Non-planar structure with significant dihedral angles between the ring, NO₂ group, and OTf group. | Reveals steric strain and its impact on electronic conjugation. |

| Electrostatic Potential | Strong positive potential on the aromatic ring carbons and the sulfur atom. | Indicates high susceptibility to nucleophilic attack at these sites. |

| Dipole Moment | A large molecular dipole moment. | Suggests strong intermolecular interactions and influences solubility in polar solvents. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). libretexts.orgnumberanalytics.com

For this compound, the presence of two powerful electron-withdrawing groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. A lower LUMO energy indicates a stronger electrophile, making the molecule more susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

FMO analysis can rationalize the selectivity of reactions. The spatial distribution of the LUMO on the this compound molecule would pinpoint the most electrophilic sites. It is anticipated that the LUMO would have large coefficients on the carbon atom attached to the triflate group and on the sulfur atom itself, as well as on the aromatic ring carbons, designating these as the primary sites for nucleophilic attack in substitution or coupling reactions.

Spectroscopic Methodologies in Mechanistic Elucidations (e.g., NMR, IR, Mass Spectrometry for Intermediate Characterization)

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for the characterization of any intermediates or products formed during its reactions. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show complex multiplets in the aromatic region, with chemical shifts influenced by the anisotropic effects of the nitro group. ¹³C NMR would confirm the number of unique carbon environments. Crucially, ¹⁹F NMR would display a characteristic singlet for the -CF₃ group, providing a clean spectroscopic handle to monitor reactions involving the triflate moiety. The combination of 1D and 2D NMR experiments is essential for the complete assignment of all signals. nih.govnih.gov

Infrared (IR) Spectroscopy : The IR spectrum would provide clear evidence of the key functional groups. Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group would be prominent. Additionally, strong absorptions corresponding to the S=O and C-F bonds of the triflate group would be easily identifiable.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern would likely show a characteristic loss of the triflate group (SO₃CF₃) or the nitro group (NO₂), providing further structural evidence.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Position/Value |

| IR Spectroscopy | N-O asymmetric stretch | ~1520-1560 cm⁻¹ |

| N-O symmetric stretch | ~1340-1370 cm⁻¹ | |

| S=O stretch | ~1420-1450 cm⁻¹ | |

| C-F stretch | ~1150-1250 cm⁻¹ | |

| ¹H NMR | Aromatic protons | 7.5-8.5 ppm (complex multiplets) |

| ¹⁹F NMR | -CF₃ group | ~ -70 to -80 ppm (singlet) |

| Mass Spectrometry | Molecular Ion [M]⁺ | Expected m/z for C₇H₄F₃NO₅S |

| Major Fragment | Loss of [SO₃CF₃] or [NO₂] |

Kinetic Studies to Determine Reaction Rates and Orders

Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the rate at which a reaction proceeds and its dependence on the concentration of reactants. The rate of a reaction is typically expressed through a rate law, which includes a rate constant (k) and the reaction order with respect to each reactant. youtube.com

For reactions involving this compound, such as a nucleophilic aromatic substitution, kinetic experiments would be designed to determine the rate law. This is often achieved by monitoring the change in concentration of a reactant or product over time, typically using a spectroscopic method like UV-Vis or NMR.

Given that the triflate is an excellent leaving group, reactions are expected to be fast. researchgate.net For example, the solvolysis of ethyl trifluoromethanesulfonate is exceptionally rapid compared to other sulfonates. researchgate.net By systematically varying the initial concentrations of this compound and the nucleophile and measuring the initial reaction rates, one can determine the order of the reaction for each component. This information helps to distinguish between possible mechanistic pathways (e.g., SₙAr, benzyne).

Elucidation of Active Catalytic Species in Transition Metal-Mediated Transformations

This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In these processes, the triflate group serves as an efficient leaving group. A key aspect of mechanistic investigation is the identification of the active catalytic species. researchgate.net

Typically, a precatalyst, such as a palladium(II) or nickel(II) complex, is introduced into the reaction mixture and is reduced in situ to the active low-valent species (e.g., Pd(0) or Ni(0)). For instance, in palladium catalysis, a Pd(0) species is often the active catalyst that initiates the cycle via oxidative addition into the carbon-oxygen bond of the triflate. nih.gov The elucidation of these transient species can be challenging and often involves a combination of spectroscopic monitoring, kinetic analysis, and computational studies. The structure of the active catalyst, including the number and type of coordinated ligands, is critical to its reactivity and selectivity. nih.govmdpi.com

Investigation of Solvent and Additive Effects on Reaction Performance and Selectivity

The choice of solvent and the presence of additives can dramatically influence the rate, yield, and selectivity of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions like hydrogen bonding and dipole-dipole interactions.

In reactions of this compound, particularly nucleophilic substitutions, the solvent polarity is a critical parameter. For instance, studies on the reactions of p-nitrophenyl acetate (B1210297) show that reactivity changes significantly in different solvent mixtures, such as acetonitrile-water, due to changes in solvent structure and stabilization of charged species. researchgate.net A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) would be expected to accelerate an SₙAr reaction by solvating the cation but poorly solvating the anionic nucleophile, thereby increasing its effective reactivity. Protic solvents, in contrast, might slow the reaction by strongly solvating the nucleophile through hydrogen bonding.

Additives can also play a crucial role. In transition metal-catalyzed reactions, additives like bases are often required to neutralize acid produced during the cycle, while others, such as salts (e.g., lithium chloride), can act as ligand promoters or help break up catalyst aggregates. Lewis acids could potentially be used to coordinate to the nitro or sulfonate oxygen atoms, further increasing the electrophilicity of the aromatic ring and accelerating nucleophilic attack.

Emerging Research Areas and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Protocols (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes, encouraging methodologies that reduce waste, minimize energy consumption, and use safer reagents. bspublications.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. slideshare.netbdu.ac.in Research has demonstrated the successful application of controlled microwave heating for the rapid synthesis of various aryl triflates from phenols using N-phenyltriflimide. acs.orgnih.gov This methodology reduces the reaction time to mere minutes and is applicable to both solution- and solid-phase synthesis, suggesting its potential for high-throughput chemistry applications. acs.orgat.ua For instance, a range of phenols can be converted to their corresponding aryl triflates in 6 minutes with isolated yields between 69% and 91%. acs.org

Furthermore, microwave irradiation has been effectively used in reactions of aryl triflates themselves. A notable example is the amination of aryl triflates, which can be achieved without the need for a catalyst or base when conducted in 1-methyl-2-pyridone (B167067) (NMP) under microwave conditions. organic-chemistry.orgacs.org This approach is highly chemoselective, allowing for the synthesis of halogenated anilines from halogenated aryl triflates without affecting the halide group. acs.org The significant reduction in reaction times and the elimination of catalysts and bases highlight the environmental and economic benefits of this technology. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Triflates

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | 5-15 minutes bdu.ac.in |

| Energy Source | Conduction/Convection | Direct coupling with molecules bdu.ac.in |

| Heating | From vessel surface inwards | Instantaneous, localized superheating bdu.ac.in |

| Yields | Often lower | Generally improved bspublications.net |

| Side Products | More prevalent | Reduced formation bdu.ac.in |

| Example | Triflation of phenols | 6 minutes for full conversion acs.org |

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and process control over traditional batch methods. neuroquantology.comamt.uk The small reactor volumes enhance heat and mass transfer, allowing for the safe handling of highly reactive intermediates and exothermic reactions. amt.uk While specific research on the flow synthesis of 2-nitrophenyl trifluoromethanesulfonate (B1224126) is emerging, the continuous-flow synthesis of related compounds like diaryliodonium triflates has been successfully demonstrated. acs.org This process allows for the safe and scalable production of these important arylation reagents with residence times as short as 2 seconds. acs.org The principles are directly applicable to the synthesis and reactions of aryl triflates, promising safer and more efficient manufacturing processes. neuroquantology.comacs.org Flow chemistry facilitates the exploration of a wider range of reaction conditions, including elevated temperatures and pressures, which can lead to novel reactivity and improved outcomes. neuroquantology.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity (e.g., Metal Triflimidates vs. Triflates)

The performance of metal-catalyzed reactions often hinges on the nature of the catalyst, including the metal center, the ligands, and the counterions. A significant area of research is the development of new catalytic systems that offer superior activity, selectivity, and stability.

An important development in Lewis acid catalysis is the use of metal triflimidates [M(NTf₂)n] as catalysts, which have shown to be superior to their metal triflate [M(OTf)n] counterparts in many organic transformations. semanticscholar.orgresearchgate.net The triflimidate anion (NTf₂⁻) is highly delocalized and sterically hindered, which results in a "naked" metal cation with enhanced Lewis acidity. semanticscholar.org This heightened acidity can lead to significantly improved catalytic activity.

The superiority of metal triflimidates stems from the properties of the triflimide counteranion. Its highly delocalized negative charge and steric bulk make it an extremely poor nucleophile and coordinating anion. semanticscholar.org Consequently, the associated metal cation exhibits a much higher positive charge density, making it a more potent Lewis acid compared to the analogous metal triflate. semanticscholar.orgresearchgate.net This often translates to lower catalyst loadings, milder reaction conditions, and higher reaction rates. For reactions involving the activation of substrates by a Lewis acid, such as Friedel-Crafts or glycosylation reactions, employing a catalyst like a metal triflimidate instead of a triflate could lead to substantial improvements in efficiency and yield.

Expansion of Substrate Scope and Functional Group Tolerance in Catalytic Transformations

A crucial aspect of developing synthetic methods is their applicability to a wide range of substrates and their tolerance of various functional groups. Research continues to push the boundaries of catalytic reactions involving aryl triflates, including 2-nitrophenyl trifluoromethanesulfonate, to accommodate more complex and functionalized molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl triflates are excellent electrophiles for these transformations. organic-chemistry.orgrsc.org Ongoing research aims to develop catalyst systems that are compatible with a broad array of functional groups, which is critical for applications in complex molecule synthesis, such as in the pharmaceutical and materials science fields. berkeley.edunih.gov

For example, palladium-catalyzed cyanation of aryl triflates has been developed to tolerate a wide range of functional groups, proceeding at mild temperatures. tandfonline.com Similarly, the direct arylation of heteroaromatics with aryl triflates has been shown to be successful for various heterocycles like furan, thiophene, and oxazole (B20620) derivatives, although the electronic properties of the aryl triflate can influence the outcome. rsc.orgresearchgate.net Electron-rich aryl triflates tend to give better results in these specific transformations, while electron-poor ones may lead to side products. rsc.orgresearchgate.net

The development of new ligands for palladium catalysts is a key strategy for expanding substrate scope. nih.gov For instance, the use of sterically demanding biaryl monophosphine ligands has enabled the challenging palladium-catalyzed fluorination of aryl triflates, a reaction that tolerates numerous functional groups, including those found in flavones, indoles, and quinolines. nih.gov However, limitations still exist, as substrates with ortho-coordinating groups like amines or carbonyls can inhibit the reaction. nih.gov Overcoming these limitations is a significant focus of future research.

Table 2: Functional Group Tolerance in Selected Pd-Catalyzed Reactions of Aryl Triflates

| Reaction Type | Tolerated Functional Groups | Challenging Functional Groups | Catalyst System Example |

| Cyanation | Ester, Keto, Fluoro, Amine, Hydroxyl tandfonline.com | - | Pd(OAc)₂ / DPPF tandfonline.com |

| Direct Arylation | Alkyl, Ether rsc.org | Nitro (on triflate) rsc.org | Pd(OAc)₂ / PPh₃ rsc.org |

| Fluorination | Acetyl, Bromo, Cyano, Ester nih.gov | ortho-Amine, ortho-Carbonyl nih.gov | Pd-tBuBrettPhos nih.gov |

| Thioetherification | Broad tolerance nih.gov | - | Pd-CyPF-tBu nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. researchgate.net Techniques like Density Functional Theory (DFT) and machine learning are being increasingly applied to guide experimental design and accelerate the discovery of new reactions and catalysts. nih.govcmu.edursc.org

Mechanism Discovery: DFT calculations are frequently used to elucidate complex reaction mechanisms, rationalize observed selectivities, and predict the feasibility of proposed catalytic cycles. For instance, computational studies have been employed to investigate the mechanism of palladium-catalyzed fluorination of vinyl and aryl triflates, revealing intricate details about ligand modification and reductive elimination pathways. chemrxiv.orgmit.edu Such insights are crucial for overcoming challenges in reaction development, like the difficult C-F bond formation from electron-rich aryl triflates. mit.edu Similarly, computational modeling has been used to explain the chemoselectivity observed in the sulfonylation of phenols versus amines, attributing it to different reaction pathways (bimolecular Sₙ2 vs. termolecular Sₙ3 type mechanisms). nih.govchemrxiv.org

Predictive Synthesis: Machine learning (ML) is emerging as a powerful approach for predicting the outcomes of chemical reactions, including yields and selectivity, based on molecular descriptors. researchgate.netnih.gov By training algorithms on large datasets of known reactions, ML models can learn complex relationships between reactants, catalysts, conditions, and outcomes. cmu.edunih.gov This predictive power can significantly reduce the amount of empirical screening required to optimize a reaction or discover a new catalyst. While direct ML models for this compound reactions are still nascent, the approach has been successfully applied to predict the reactivity of other organic materials and the yields of reactions involving esters and sulfonates. nih.govrsc.orgnih.gov The future of synthesis will likely involve a synergistic interplay between computational prediction and experimental validation, allowing chemists to navigate complex chemical space with greater efficiency and precision.

Q & A

Q. What are the recommended synthetic routes for preparing 2-nitrophenyl trifluoromethanesulfonate in laboratory settings?

The compound is typically synthesized via triflation reactions , where 2-nitrophenol reacts with triflic anhydride or trifluoromethanesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key considerations include maintaining low temperatures (0–5°C) to minimize side reactions and using dry solvents (e.g., dichloromethane) to prevent hydrolysis. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : ¹⁹F NMR is critical for confirming the triflate group (δ ~ -75 to -80 ppm). ¹H NMR resolves the aromatic protons (δ 7.5–8.5 ppm) and nitro group effects .

- HPLC-MS : Used to assess purity and detect trace impurities, especially when paired with internal standards like deuterated analogs .

- FT-IR : Strong absorption bands for the sulfonate group (1350–1200 cm⁻¹) and nitro group (1520–1350 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to its corrosive and moisture-sensitive nature .

- Waste Management : Collect waste in airtight containers labeled for halogenated organics. Neutralize residual triflate groups with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How can competing reaction pathways be controlled when using this compound in nucleophilic aromatic substitutions?

Competing hydrolysis or elimination can occur under humid conditions. Strategies include:

Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be resolved?

Degradation products like 2-nitrophenol or sulfonic acids can form under prolonged storage. Mitigation involves:

- Stability studies : Monitor decomposition via LC-MS under varying conditions (humidity, temperature) .

- Isotopic labeling : Use ¹³C-labeled internal standards to distinguish degradation products from matrix interference .

- Storage : Keep the compound in airtight containers under inert gas (argon) at -20°C .

Q. How can contradictory literature data on the reactivity of this compound with amines be reconciled?

Discrepancies in reaction yields may stem from:

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) enhance amine nucleophilicity but may accelerate side reactions.

- Steric hindrance : Bulky amines require longer reaction times or elevated temperatures.

- Validation through kinetic studies (e.g., monitoring by ¹⁹F NMR) and computational modeling (DFT calculations of transition states) .

Q. What strategies optimize the use of this compound in synthesizing heterocyclic compounds like oxazolidinones?

- Stepwise coupling : First triflate the nitro-substituted aromatic ring, then perform cyclization with amino alcohols under basic conditions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while improving yield .

- Catalytic systems : Use Pd catalysts for cross-coupling reactions to form C–N bonds in complex heterocycles .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.